molecular formula C18H15ClN2O B4714294 5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone

5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone

Cat. No. B4714294
M. Wt: 310.8 g/mol
InChI Key: BESTWZHHXZPXDA-NDENLUEZSA-N
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Description

5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone, also known as CPFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound also induces the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. In bacterial cells, this compound disrupts the bacterial cell membrane, leading to cell death. As a fluorescent probe, this compound binds to zinc ions, leading to a change in fluorescence intensity that can be detected.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone is its ease of synthesis and high purity. This compound also exhibits potent biological activity at low concentrations, making it a cost-effective candidate for further study. However, the limitations of this compound include its relatively low solubility in aqueous solutions and limited stability under certain conditions.

Future Directions

For 5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone research include further studies on its potential as a therapeutic agent for cancer and bacterial infections. Additionally, this compound can be modified to improve its solubility and stability, making it a more versatile compound for various applications. Further studies on the mechanism of action of this compound and its interaction with biological targets can also lead to the development of more effective therapeutic agents.

Scientific Research Applications

5-(4-chlorophenyl)-2-furaldehyde (3-methylphenyl)hydrazone has been studied for its potential application in various fields such as cancer research, antimicrobial activity, and as a fluorescent probe. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been used as a fluorescent probe for detecting zinc ions in biological samples.

properties

IUPAC Name

N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-13-3-2-4-16(11-13)21-20-12-17-9-10-18(22-17)14-5-7-15(19)8-6-14/h2-12,21H,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESTWZHHXZPXDA-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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